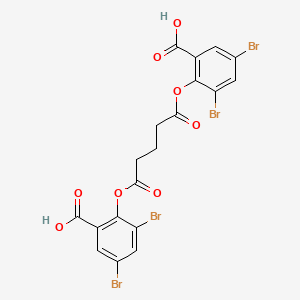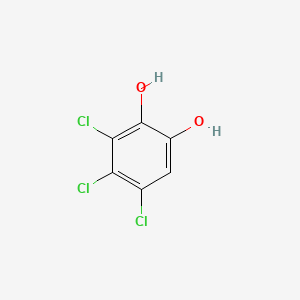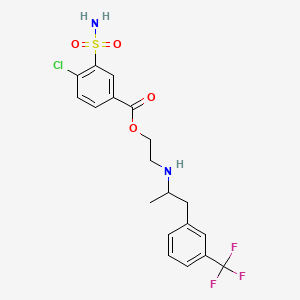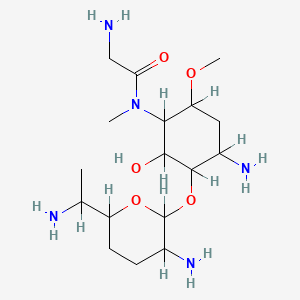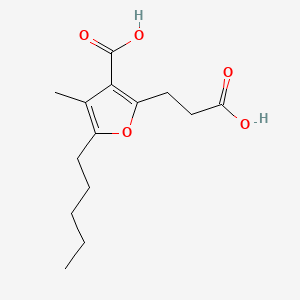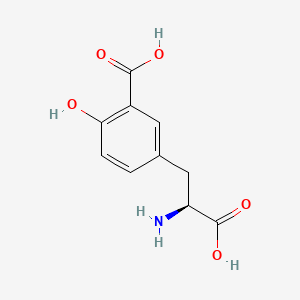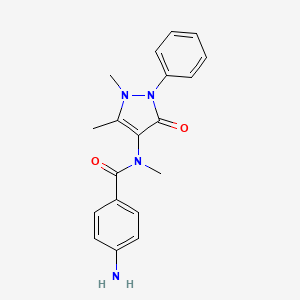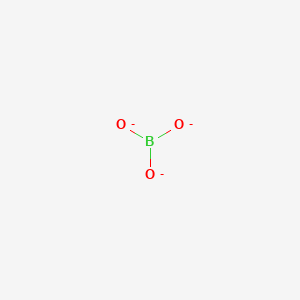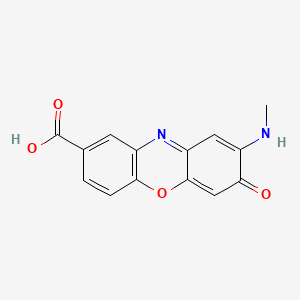
Texazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Texazone is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Texazone's Structure and Synthesis
Texazone, identified as 2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid, is a metabolite produced by actinomycete strain WRAT-210. Its structure was elucidated through spectroscopic methods and confirmed by chemical synthesis involving oxidative dimerization of ethyl 3-amino-4-hydroxybenzoate with 2-(N-methylamino)phenol and subsequent hydrolysis (Gerber et al., 1983).
Texaphyrin Chemistry and Drug Discovery
Texaphyrins, closely related to Texazone, are pentaaza expanded porphyrins. They can form stable complexes with metal cations, especially lanthanides, and act as redox mediators in biological systems. Their roles in anticancer therapy are significant, including the development of bismuth and lead texaphyrin complexes for radiotherapy and gadolinium texaphyrin functionalized magnetic nanoparticles for dual-mode magnetic resonance imaging and anticancer activity (Preihs et al., 2013).
Novel Oxazine and Oxazone Dyes
Research into oxazine and oxazone dyes, which are structurally related to Texazone, assessed their suitability as photosensitizers in photodynamic therapy and photodynamic antimicrobial chemotherapy. These studies evaluated their spectroscopic properties, aggregation behavior, and the potential to generate singlet oxygen (Urrutia & Ortiz, 2016).
Eigenschaften
CAS-Nummer |
87081-53-6 |
|---|---|
Produktname |
Texazone |
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
8-(methylamino)-7-oxophenoxazine-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c1-15-8-5-10-13(6-11(8)17)20-12-3-2-7(14(18)19)4-9(12)16-10/h2-6,15H,1H3,(H,18,19) |
InChI-Schlüssel |
ATNNDPCZMYLOOB-UHFFFAOYSA-N |
SMILES |
CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
Kanonische SMILES |
CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
Andere CAS-Nummern |
87081-53-6 |
Synonyme |
2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid texazone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



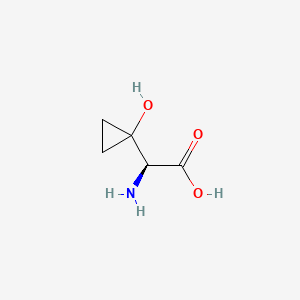
![[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-6,11-dichloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1201057.png)


